Product packaging for Castalin(Cat. No.:CAS No. 19086-75-0)

Castalin

Cat. No.: B1196099
CAS No.: 19086-75-0
M. Wt: 632.4 g/mol
InChI Key: PPUHUWSVCUJGTD-UHFFFAOYSA-N
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Description

Classification within Hydrolyzable Tannins

Castalin belongs to the class of hydrolyzable tannins, which are a major group of plant polyphenols. icams.rosilvateam.comresearchgate.net Hydrolyzable tannins are characterized by a polyol (typically glucose) core esterified with phenolic carboxylic acids, such as gallic acid and ellagic acid. icams.roresearchgate.net They are susceptible to hydrolysis in the presence of dilute acids, bases, or enzymes, breaking down into their constituent sugar and phenolic acid units. icams.roresearchgate.net

Within the hydrolyzable tannin class, this compound is specifically categorized as an ellagitannin. wikipedia.orgicams.rosilvateam.com Ellagitannins are formed from a glucose core esterified with at least one unit of hexahydroxydiphenoyl (HHDP) acid, which is itself formed by the oxidative bonding of two gallic acid units. icams.ro this compound and its isomer, vescalin (B1256471), are described as nonahydroxydiphenoyl (NHDP) moieties esterified to an open-chain glucose. Castalagin (B1583131) and vescalagin (B1683822) are precursor ellagitannins that can release this compound and vescalin upon hydrolysis.

Overview of Botanical Sources and Ecological Significance

This compound is found in a variety of plant species. Notable sources include oak wood (from species like Quercus robur and Quercus petraea) and chestnut wood (Castanea sativa). wikipedia.orgbiocrick.comicams.rosilvateam.comwikipedia.orgchemfaces.commdpi.comresearchgate.netmdpi.comresearchgate.net It has also been identified in the leaves of Melaleuca quinquenervia and Terminalia phillyreifolia. wikipedia.orgbiocrick.comnih.govwikidata.org Chestnut bark and leaves are also reported sources of this compound. biocrick.comchemfaces.commdpi.commdpi.com

The presence of tannins, including ellagitannins like this compound, in various plant tissues such as roots, wood, bark, leaves, and fruits suggests a significant ecological role. researchgate.netmdpi.com Tannins are considered active secondary metabolites among polyphenols and are believed to function as defensive compounds against plant enemies, including herbivores and microbes. uchicago.edu Their ability to interact with proteins, such as digestive enzymes, can deter herbivory. uchicago.edu The structural diversity of tannins, including the division into condensed and hydrolyzable types, is thought to have important ecological consequences, potentially providing specific defense mechanisms against different threats. uchicago.edu

A study on oak wood highlighted that botanical species significantly influence the level of ellagitannins, including this compound. researchgate.net While the ecological zone had a negligible effect, pedunculate oak (Quercus robur) generally showed higher ellagitannin content compared to sessile oak (Quercus petraea). researchgate.net

Historical Context of Research on this compound and Related Ellagitannins

Research into tannins, including hydrolyzable tannins and ellagitannins, has a history dating back to early classifications based on chemical structure. silvateam.com The isolation of Castalagin, a related ellagitannin and precursor to this compound, from Quercus and Castanea species was reported as early as 1967. wikipedia.org

Studies have focused on the extraction and analysis of ellagitannins from various plant sources, particularly oak and chestnut wood, due to their economic importance in industries like winemaking and leather production. biocrick.comicams.rowikipedia.orgresearchgate.netopenagrar.de Early research utilized methods like HPLC to separate and quantify ellagitannins such as this compound and vescalin. openagrar.de

More recent research has continued to explore the composition of tannin extracts using advanced analytical techniques like HPLC-DAD/ESI-MS, leading to the identification and quantification of this compound alongside other phenolic compounds in sources like chestnut bark. biocrick.comchemfaces.com Investigations have also examined the stability and transformation of ellagitannins, noting that this compound and vescalin can be formed from other ellagitannins and that their levels might be influenced by factors such as oxygen availability during processes like oak wood aging. openagrar.deuva.es

The study of ellagitannins has also extended to exploring their potential biological activities, such as antioxidant and enzymatic inhibitory effects, which further drives research into their isolation and characterization from natural sources. biocrick.comchemfaces.comontosight.ai

Here is a data table summarizing some botanical sources of this compound:

Botanical SourcePlant PartReference
Castanea sativaWood, Bark, Leaves wikipedia.orgbiocrick.comicams.rosilvateam.comchemfaces.commdpi.commdpi.comresearchgate.netmdpi.com
Melaleuca quinquenerviaLeaves wikipedia.orgbiocrick.comnih.govwikidata.org
Quercus petraeaWood wikipedia.orgsilvateam.comresearchgate.net
Quercus roburWood wikipedia.orgsilvateam.comchemfaces.comresearchgate.net
Terminalia phillyreifoliaPlant nih.govwikidata.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20O18 B1196099 Castalin CAS No. 19086-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHUWSVCUJGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029284
Record name Castalin
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Molecular Weight

632.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34112-28-2, 19086-75-0
Record name Vescalin
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URL https://commonchemistry.cas.org/detail?cas_rn=34112-28-2
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Record name Castalin
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Record name Castalin
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Record name Castalin
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Record name Vescalin
Source Human Metabolome Database (HMDB)
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Occurrence and Distribution of Castalin in Botanical Systems

Presence in Castanea Species (e.g., Castanea sativa)

Castalin is found in species belonging to the genus Castanea, such as the sweet chestnut (Castanea sativa). acs.orgwikipedia.org Castanea sativa is native to Southern Europe and Asia Minor and is widely cultivated for both timber and fruit. wikipedia.org

Distribution in Plant Tissues (e.g., Bark, Timber, Leaves, Shells)

Within Castanea sativa, this compound is present in various plant tissues. Chestnut wood is recognized as a rich source of hydrolyzable tannins, including this compound. acs.orgresearchgate.net Studies have also indicated the presence of this compound in chestnut shells, which are a significant byproduct of the chestnut processing industry. researchgate.net While some studies on chestnut by-products like leaves and shells have focused on other phenolic compounds, research confirms the presence of tannins typical of chestnut wood, such as this compound, in these materials. acs.orgnih.gov

Occurrence in Quercus Species (e.g., Quercus robur, Quercus petraea)

Species within the genus Quercus, commonly known as oaks, are also known to contain this compound. wikipedia.org Notably, this compound has been characterized in the wood of Quercus robur (pedunculate oak) and Quercus petraea (sessile oak). researchgate.netajevonline.org These oak species are prevalent in European forests and are highly valued for timber, particularly for cooperage due to the compounds extracted into aging beverages. ajevonline.orgnih.gov

Variabilities in Ellagitannin Content Across Species and Sampling Positions

The content of ellagitannins, including this compound, in oak wood can exhibit significant variability. This variation is influenced by several factors, such as the botanical species, geographical origin, individual tree differences, and the sampling position within the tree. ajevonline.orgbio-conferences.org While Quercus robur is sometimes considered richer in tannins than Quercus petraea, studies have shown that the average tannin composition can be quite similar when examining pooled samples from different origins, highlighting the high variability among individual trees. nih.gov

Research on Quercus robur and Quercus petraea heartwood has quantified this compound content, revealing a range of concentrations. For instance, one study found this compound content in these oak woods to range between 0.07 and 1.05 mg/g of dry wood. ajevonline.org The distribution of ellagitannins within the wood can also be affected by factors like the age of the wood, although the effects of sampling height and orientation within the trunk may not be statistically significant. ajevonline.orgajevonline.org

The following table illustrates the range of this compound content found in the heartwood of Quercus robur and Quercus petraea in one study:

SpeciesMinimum this compound Content (mg/g dry wood)Maximum this compound Content (mg/g dry wood)Mean this compound Content (mg/g dry wood)
Quercus robur0.4 researchgate.net1.5 researchgate.net0.8 researchgate.net
Quercus petraea0.1 researchgate.net1.2 researchgate.net0.6 researchgate.net

Note: Data compiled from search result researchgate.net.

Identification in Other Plant Genera (e.g., Melaleuca, Terminalia)

Beyond the Fagaceae family, this compound has been identified in other plant genera. It has been reported in species from the genus Melaleuca, such as Melaleuca quinquenervia. wikipedia.orgbepls.com this compound has also been found in the genus Terminalia, with its presence noted in species like Terminalia phillyreifolia and the bark of Terminalia catappa and Terminalia parviflora. nih.govresearchgate.net The occurrence of this compound alongside other ellagitannins like chebulagic acid and chebulinic acid can be a chemotaxonomic feature in certain Terminalia species. semanticscholar.org

Co-occurrence with Analogous Ellagitannins (e.g., Castalagin (B1583131), Vescalagin (B1683822), Vescalin)

This compound frequently co-occurs with analogous ellagitannins in the same plant tissues. In both Castanea and Quercus species, this compound is commonly found alongside castalagin and vescalagin. researchgate.netbepls.comnih.govCurrent time information in Chennai, IN.researchgate.netpreprints.org These compounds are structurally related, with castalagin and vescalagin being diastereoisomers. wikipedia.orgresearchgate.net this compound and vescalin (B1256471) are produced by the hydrolysis of castalagin and vescalagin, respectively, and share similar characteristics. acs.orgnih.gov

Isolation and Purification Methodologies for Castalin

Conventional Extraction Techniques

Conventional extraction methods are often the first step in recovering Castalin from its natural sources. These techniques generally involve the use of solvents or hot water to solubilize the target compounds from the plant matrix. uiowa.eduangi.comresearchgate.netmdpi.com

Solvent extraction is a widely used conventional method for isolating compounds from plant materials. uiowa.eduresearchgate.netmdpi.com This technique relies on the principle of differential solubility, where a chosen solvent or mixture of solvents is used to selectively dissolve this compound and other soluble compounds from the solid plant matrix. Common polar extraction solvents used for plant extractives include ethanol (B145695), acetone, methanol (B129727), and water. tandfonline.comtandfonline.com The efficiency of solvent extraction can be influenced by parameters such as temperature, extraction time, and the solvent-to-solid ratio. biocrick.comtandfonline.com

For instance, studies on chestnut wood have employed solvents like ethanol for extraction. chemfaces.com The choice of solvent significantly impacts the yield and the composition of the extracted material. tandfonline.com After the extraction process, the solvent containing the dissolved compounds is typically separated from the solid plant residue, and the solvent is then removed, often by evaporation, to yield a crude extract.

Hot water extraction is another conventional method utilized for extracting compounds like this compound, particularly from sources rich in hydrolyzable tannins such as chestnut bark and timber. biocrick.comdntb.gov.ua This method involves treating the plant material with hot water, which helps to release soluble components. biocrick.comabsciences.com For example, chestnut extract used in leather production is traditionally prepared by hot water extraction of the bark and timber, followed by spray-drying of the solution. biocrick.com This process can effectively extract active tanning substances, including this compound, alongside other ellagitannins and related compounds. biocrick.com Subcritical water extraction, which operates at elevated temperatures and pressure, has also been explored for extracting compounds from chestnut bark, allowing for optimization of parameters like temperature, extraction time, and solvent-solid ratio to influence the yield of main compounds like ellagitannins. biocrick.com

Solvent-Based Extraction Approaches

Advanced Separation and Enrichment Strategies

Following initial extraction, advanced separation and enrichment strategies are necessary to isolate this compound with higher purity from the complex mixture obtained. angi.comresearchgate.net These techniques leverage differences in the physical and chemical properties of the compounds to achieve separation.

Chromatography is a cornerstone technique for the separation and purification of compounds from complex natural product extracts. biocrick.comuiowa.eduangi.comresearchgate.nettandfonline.comchemfaces.comdntb.gov.uamoravek.com It involves the distribution of compounds between a stationary phase and a mobile phase, allowing for their separation based on differential interactions with these phases. moravek.comresearchgate.net Various chromatographic methods are applied, depending on the nature of the compounds and the desired level of purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used chromatographic technique for the analysis and purification of this compound from plant extracts. biocrick.comuiowa.eduresearchgate.netchemfaces.comdntb.gov.uaidtdna.com HPLC offers high resolution and efficiency in separating components within complex mixtures. science.gov It has been extensively used to analyze and quantify this compound alongside other phenolic compounds and tannins in various plant sources, such as chestnut bark and oak wood. biocrick.comacademie-sciences.frchemfaces.com

HPLC separation is typically performed in the reversed-phase mode using C18 columns. academie-sciences.frox.ac.uk Mobile phases often consist of gradients of water and organic solvents (such as methanol or acetonitrile), sometimes with the addition of an acid (like phosphoric acid) to adjust the pH. academie-sciences.frox.ac.uk Detection is commonly done using UV detectors, often at wavelengths around 280 nm, which is suitable for detecting phenolic compounds. academie-sciences.fr

HPLC is crucial for both analytical purposes, such as monitoring the composition of extracts and fractions, and for preparative purification to isolate this compound in a pure form. academie-sciences.frscience.gov Research findings demonstrate the application of HPLC for the separation and quantification of this compound and other ellagitannins in chestnut samples. chemfaces.comscience.gov

Centrifugal Partition Chromatography (CPC), also known as countercurrent chromatography, is a sophisticated liquid-liquid chromatographic technique that is gaining interest for the preparative separation and purification of bioactive compounds from natural sources. researchgate.nettandfonline.comrotachrom.comgilson.com Unlike traditional chromatography, CPC does not use a solid stationary phase, which eliminates irreversible adsorption of compounds and allows for high sample recovery. rotachrom.comacs.orgrotachrom.com

CPC operates based on the principle of liquid-liquid partitioning, utilizing a two-phase solvent system. researchgate.netrotachrom.comgilson.com The separation is achieved based on the differential partition coefficients (Kd) of the compounds between the two immiscible liquid phases. rotachrom.comacs.orgrotachrom.com One phase serves as the stationary phase, held in place by a centrifugal force within a series of interconnected cells, while the other phase acts as the mobile phase, pumped through the system. rotachrom.comgilson.com

CPC has been successfully applied to the isolation of hydrolyzable tannins, including this compound, from sources like Castanea sativa wood. researchgate.net Studies have involved developing specific solvent systems and determining the partition coefficients of major compounds to optimize the separation process. researchgate.net The use of CPC, often in combination with other chromatographic techniques like size exclusion chromatography and preparative HPLC, has enabled the isolation of various compounds from complex plant extracts. researchgate.net CPC offers advantages such as high loadability, high recovery, and ease of scale-up, making it a valuable tool for obtaining purified this compound. rotachrom.comacs.org

Research Findings and Data

Research on the isolation and purification of this compound often involves analyzing the composition of extracts and fractions using techniques like HPLC. The relative abundance of this compound compared to other compounds can vary depending on the plant source and the extraction and purification methods used.

For example, analysis of chestnut bark samples by HPLC has shown the presence of this compound alongside other compounds such as vescalin (B1256471), gallic acid, vescalagin (B1683822), 1-O-galloyl castalagin (B1583131), castalagin, and ellagic acid. chemfaces.comscience.gov

Data on the concentration or yield of this compound from specific extraction or purification protocols can provide insights into the effectiveness of these methods. While specific quantitative data tables for this compound isolation yield across different methods were not extensively detailed in the search results, the qualitative findings highlight the successful application of the described techniques for its isolation and purification.

The development of optimized extraction and purification protocols, such as subcritical water extraction with optimized parameters or multi-step chromatographic approaches involving CPC and HPLC, aims to maximize the yield and purity of target compounds like this compound. biocrick.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

Membrane Filtration and Dialysis Processes

Membrane filtration and dialysis are techniques used to separate molecules based on size using a semi-permeable membrane. In the context of purifying compounds like this compound, which is a relatively large molecule compared to simple salts or small impurities, these methods can be valuable for removing smaller contaminants or for concentrating the target compound.

Dialysis involves placing the sample containing this compound inside a dialysis membrane bag, which is then immersed in a larger volume of buffer or solvent (dialysate). thermofisher.com The membrane has pores of a specific size, referred to as the molecular weight cut-off (MWCO). carlroth.com Small molecules, such as salts, sugars, and other low-molecular-weight impurities, can freely pass through the pores of the membrane into the dialysate, while larger molecules like this compound are retained inside the bag. thermofisher.com By changing the dialysate multiple times, the concentration of small contaminants in the sample can be significantly reduced. thermofisher.com

Membrane filtration, including techniques like ultrafiltration, also utilizes semi-permeable membranes to separate components based on size and sometimes charge or other properties. nih.gov These processes can be used to concentrate solutions of this compound or to remove particles and larger molecules. For instance, ultra- and nanofiltration have been employed in the valorization of chestnut wood residues, leading to fractions enriched in tannins like this compound. mdpi.com One study achieved over 98% tannin content in the heavy fraction after ultra- and nanofiltration, demonstrating the effectiveness of these membrane processes in concentrating tannins. mdpi.com

While specific detailed research findings solely focused on the application of membrane filtration and dialysis specifically for this compound purification are not extensively detailed in the provided search results, the principles of these techniques are broadly applied in the purification of natural compounds, including tannins. thermofisher.comnih.govresearchgate.net

Isolation Purity Assessment Methodologies

Assessing the purity of isolated this compound is crucial to confirm the effectiveness of the purification process and to ensure the quality of the final product for subsequent research or applications. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing and assessing the purity of natural compounds like this compound. acs.orgbiocrick.comresearchgate.netgreenpharmacy.infonih.gov HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. moravek.com By using appropriate columns and mobile phase gradients, this compound can be separated from other co-extracted compounds. acs.orggreenpharmacy.info Detection is often performed using a Diode Array Detector (DAD), which allows for the measurement of UV absorbance across a range of wavelengths, providing spectral information that can help confirm the identity and assess the purity of the this compound peak. acs.orgbiocrick.comgreenpharmacy.infonih.gov A pure compound should ideally yield a single, well-defined peak in the chromatogram. sepscience.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for purity assessment. biocrick.commdpi.comsepscience.com By coupling HPLC with mass spectrometry, LC-MS provides both chromatographic separation and molecular weight information. sepscience.com This allows for the identification of the molecular mass of this compound and the detection of impurities with different molecular masses, even if they co-elute with this compound in the chromatographic separation. sepscience.com LC-MS-DAD has been used for the semi-qualitative detection of this compound and other tannins in chestnut wood extracts. mdpi.com

Other analytical methods mentioned in the context of natural product analysis and purity assessment include Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. researchgate.netcontractlaboratory.com While HPLC and LC-MS are commonly used for purity assessment, techniques like NMR and IR spectroscopy provide detailed structural information that can further confirm the identity and purity of the isolated compound. researchgate.net Physical methods such as melting point determination and spectroscopic methods like UV-Vis spectrophotometry can also provide indications of purity. chemfaces.commoravek.com

The purity of this compound is often reported as a percentage, typically determined by chromatographic methods like HPLC. For example, one source mentions this compound with a reported purity of >=98%. chemfaces.com

Structural Elucidation and Characterization of Castalin

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are crucial for determining the arrangement of atoms and functional groups within the Castalin molecule. cirad.frpreprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a primary tool for the structural determination of complex natural products like this compound. cirad.frpreprints.orgsigmaaldrich.com Both proton (¹H) and carbon-13 (¹³C) NMR provide characteristic signals that correspond to different hydrogen and carbon environments within the molecule, offering insights into the types of functional groups and their connectivity. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing correlations between protons and carbons, allowing for the mapping of the entire carbon-hydrogen framework and the identification of coupling pathways. cirad.frpreprints.orgsigmaaldrich.com Studies comparing the experimental ¹H and ¹³C NMR chemical shifts of ellagitannins with calculated values have been used to confirm structural assignments. acs.org

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. cirad.frpreprints.org Electrospray ionization mass spectrometry (ESI-MS) is a particularly useful technique for analyzing non-volatile and thermally labile compounds like ellagitannins, as it allows for the transfer of ions from solution into the gas phase with minimal fragmentation. wikipedia.orglibretexts.orgnih.gov This "soft ionization" technique typically produces protonated or deprotonated molecular ions, providing accurate molecular weight information. wikipedia.orgnih.gov Analysis of the fragmentation ions generated through tandem mass spectrometry (MS/MS) can provide valuable structural details by breaking down the molecule into smaller, characteristic fragments. wikipedia.orgnih.gov For this compound, negative ion mode ESI-MS has been used for its characterization, showing a signal corresponding to the deprotonated molecule [M-H]⁻. researchgate.netoeno-one.eu

Elemental Composition and Molecular Formula Verification

Elemental composition analysis and high-resolution mass spectrometry are used to determine and verify the molecular formula of this compound. The molecular formula of this compound has been reported as C₂₇H₂₀O₁₈. chemfaces.comwikipedia.orgnih.govnih.govnih.govphytolab.com This corresponds to a molecular weight of approximately 632.4 g/mol . chemfaces.comwikipedia.orgnih.govnih.govphytolab.com High-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR/MS), can provide highly accurate mass measurements that allow for the confirmation of the elemental composition and molecular formula. researchgate.netclariant.com For example, FTICR/MS analysis has shown a signal at m/z 631.05769, assigned to the [C₂₇H₂₀O₁₈]⁻ ion, supporting the molecular formula. researchgate.net

Stereochemical Aspects and Conformation Analysis

Conformational analysis explores the different spatial arrangements that a molecule can adopt due to rotation around single bonds. washington.eduwillingdoncollege.ac.in While this compound is a relatively rigid molecule due to its polycyclic structure and ester linkages, different conformers can still exist. Computational methods, such as density functional theory (DFT) calculations, have been employed to study the stereochemistry and preferred conformations of ellagitannins like this compound and its related compounds. acs.orgresearchgate.net These studies have indicated that specific stereochemical configurations lead to more stable conformations. acs.org The stereochemical relationship between this compound and its diastereomer, vescalin (B1256471), particularly at the C-1 position of the glycosidic chain, significantly influences their physicochemical properties and behavior. researchgate.net

Comparative Structural Analysis with Related Ellagitannins

This compound is structurally related to other ellagitannins, particularly vescalin, castalagin (B1583131), and vescalagin (B1683822). acs.orgopenagrar.de Comparative structural analysis with these compounds helps to understand the subtle differences in their structures and how these variations impact their properties. This compound and vescalin are considered des-hexahydroxydiphenoyl analogues of castalagin and vescalagin, respectively, meaning they are hydrolysis products where a hexahydroxydiphenoyl unit has been cleaved. acs.orgopenagrar.de

A key comparison is made between this compound and vescalin, which are diastereomers. researchgate.net They share the same molecular formula and connectivity but differ in the stereochemical configuration at the C-1 position of the glycosidic core. This difference in stereochemistry leads to distinct three-dimensional structures and influences their chemical and physical properties. researchgate.net Similarly, castalagin and vescalagin are a diastereomeric pair, differing in stereochemistry at C-1 of the glycosidic chain, and their hydrolysis yields this compound and vescalin, respectively. acs.orgwikipedia.org Comparative studies using techniques like NMR and computational methods have been instrumental in establishing these diastereomeric relationships and understanding the structural nuances within this class of ellagitannins. acs.org The classification of C-glycosidic ellagitannins includes this compound and vescalin, along with their more complex precursors and various oxidation products.

Biosynthesis of Castalin

Precursor Pathways and Metabolic Intermediates

The synthesis of ellagitannins is initiated by the formation of gallic acid, a key precursor. nih.govresearchgate.net

Involvement of the Shikimate Pathway

The shikimate pathway is a fundamental metabolic route in plants, microorganisms, and fungi, responsible for the biosynthesis of aromatic amino acids and various secondary metabolites. nih.gov In the context of ellagitannin biosynthesis, the shikimate pathway provides the intermediate 3-dehydroshikimic acid (3-DHS). nih.govresearchgate.netnih.govfrontiersin.org Gallic acid is formed from 3-DHS through a dehydrogenation reaction catalyzed by bifunctional dehydroquinate dehydratase/shikimate dehydrogenases (DQD/SDHs). nih.govresearchgate.netnih.gov This highlights an unusual instance where both a shikimate pathway intermediate (3-DHS) and a shikimate pathway enzyme (DQD/SDH) are involved in secondary metabolite production. nih.gov

Contribution of the Phenylpropanoid Pathway

While hydrolyzable tannin synthesis branches directly from the shikimate pathway, condensed tannins are derived from the flavonoid pathway, which is a branch of the phenylpropanoid pathway. nih.govmdpi.com Although not a direct source of the galloyl units for ellagitannins, the phenylpropanoid pathway, originating from phenylalanine (which is synthesized via the shikimate pathway), contributes to the broader landscape of plant phenolic compounds. nih.govmdpi.com

Enzymatic Steps and Key Enzymes in Ellagitannin Biogenesis

The biosynthesis of ellagitannins from gallic acid involves a series of enzymatic steps, primarily centered around the galloylation of a glucose core and subsequent oxidative coupling. nih.govutu.fi

After the formation of gallic acid, the next step involves the esterification of gallic acid with glucose to form β-glucogallin (1-O-galloyl-β-D-glucose). nih.govresearchgate.netoup.com This reaction is catalyzed by UDP-glycosyltransferases (UGTs). nih.govresearchgate.net β-glucogallin is considered a precursor for both gallotannins and ellagitannins. researchgate.net

β-glucogallin is then converted to 1,2,3,4,6-penta-O-galloyl-β-D-glucose through a series of sequential galloylation steps. nih.govresearchgate.net These steps are catalyzed by galloyltransferases, utilizing β-glucogallin as the galloyl donor. nih.govresearchgate.netresearchgate.net 1,2,3,4,6-penta-O-galloyl-β-D-glucose is a pivotal intermediate in the biosynthesis of hydrolyzable tannins. researchgate.netcapes.gov.br

Subsequently, ellagitannins are derived from 1,2,3,4,6-pentagalloylglucose through the oxidative coupling of adjacent galloyl groups, leading to the formation of hexahydroxydiphenoyl (HHDP) groups. nih.govresearchgate.netutu.firesearchgate.net This oxidative coupling is catalyzed by laccases, which are a type of phenol (B47542) oxidase. nih.govresearchgate.netcapes.gov.br

Role of Galloyltransferases

Galloyltransferases are crucial enzymes in the biosynthesis of hydrolyzable tannins, including ellagitannins. nih.govresearchgate.netresearchgate.net They catalyze the sequential transfer of galloyl units from β-glucogallin to a glucose core, ultimately leading to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose. nih.govresearchgate.netresearchgate.net Studies have identified galloyltransferase activity in various plants that accumulate hydrolyzable tannins, such as oak and sumac. researchgate.netresearchgate.net These enzymes are predicted to be serine-carboxypeptidase-like acyltransferases (SCPL-ATs). researchgate.net

Significance of Shikimate Dehydrogenases and UDP-Dependent Glycosyltransferases

Shikimate dehydrogenases (SDHs) play a critical role at the branching point of the shikimate pathway, influencing the flux of metabolites towards the biosynthesis of gallic acid and subsequently hydrolyzable tannins. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.net Bifunctional DQD/SDHs catalyze the formation of gallic acid from 3-dehydroshikimic acid. nih.govresearchgate.netnih.gov

UDP-dependent glycosyltransferases (UGTs) are a large family of enzymes involved in the glycosylation of various plant compounds, including secondary metabolites. mongoliajol.infofrontiersin.org In the context of ellagitannin biosynthesis, UGTs catalyze the initial step of esterifying gallic acid with glucose to form β-glucogallin, using UDP-glucose as the glycosyl donor. nih.govresearchgate.netoup.comresearchgate.netmongoliajol.infofrontiersin.orgplos.org This step is essential as β-glucogallin serves as the precursor for subsequent galloylation reactions. nih.govresearchgate.netoup.com

Hypothetical Biosynthetic Routes to C-Glucosidic Ellagitannins

Castalin is a C-glucosidic ellagitannin, characterized by a carbon-carbon bond between the glucose unit and a phenolic moiety, in contrast to the more common O-glucosidic linkage. profpc.com.bracs.org The biosynthetic routes leading to C-glucosidic ellagitannins are less clearly defined compared to their O-glucosidic counterparts, and proposed pathways are often hypothetical or biomimetic. utu.fiprofpc.com.br

It has been suggested that C-glucosidic ellagitannins like castalagin (B1583131) and vescalagin (B1683822), and by extension this compound, are formed from 1,2,3,4,6-pentagalloylglucose. wikipedia.orgprofpc.com.br A proposed pathway involves the opening of the pyranose ring of glucose in a precursor like pedunculagin (B3056322) (an ellagitannin derived from pentagalloylglucose) followed by the formation of the C-C bond. wikipedia.org Hypothetical "biomimetic pathways" for the conversion of β-pentagalloylglucose to C-glucosidic ellagitannins like castalagin have been proposed, involving steps such as oxidative coupling and the formation of the C-aryl glucosidic bond potentially through an aldol-type reaction. profpc.com.brrsc.orgresearchgate.net Intermediates such as stachyurin (B1207473) and casuarinin (B1208647) have been suggested in the formation of C-glucosidic ellagitannins. researchgate.net However, the precise enzymatic mechanisms and intermediates involved in the formation of the C-glucosidic bond in this compound and related compounds require further elucidation. utu.fiprofpc.com.br

Regulation of Biosynthetic Gene Expression

The biosynthesis of this compound, a complex ellagitannin, is a multi-step process involving numerous enzymatic conversions. Like other secondary metabolites in plants, the production of this compound is subject to intricate regulatory mechanisms, primarily at the transcriptional level. Transcriptional regulation controls the rate at which genetic information from DNA is transcribed into messenger RNA (mRNA), thereby determining the levels of the enzymes required for the biosynthetic pathway wikipedia.orgpressbooks.pubwikipedia.orgwikipedia.org.

Regulation of gene expression in plant secondary metabolism pathways, including those leading to the synthesis of tannins and ellagitannins, is often mediated by transcription factors. These proteins bind to specific DNA sequences, known as cis-acting elements, located in the promoter regions of target genes, either activating or repressing their transcription wikipedia.orgmdpi.commdpi.com. Families of transcription factors frequently implicated in the regulation of plant secondary metabolism include MYB, basic helix-loop-helix (bHLH), and WD40 proteins mdpi.commdpi.com. These factors can function alone or in complexes, such as the MYB-bHLH-WDR (MBW) complex, which is known to regulate the biosynthesis of flavonoids and proanthocyanins, classes of polyphenols structurally related to ellagitannins mdpi.com.

While specific research detailing the exact genes and transcription factors regulating this compound biosynthesis is limited in the provided search results, studies on the broader ellagitannin and tannin pathways offer insights into the likely regulatory landscape. The biosynthesis of ellagitannins originates from the esterification of glucose with gallic acid, forming β-glucogallin, followed by further galloylation and oxidative coupling reactions mdpi.commdpi.comnih.gov. Enzymes catalyzing these steps are encoded by specific genes whose expression levels directly impact the final yield of compounds like this compound.

Factors influencing the expression of genes involved in secondary metabolism can include developmental cues, environmental stimuli such as light, temperature, nutrient availability, and biotic or abiotic stresses mdpi.commdpi.comnih.govwikipedia.orgnih.gov. These signals are transduced through various signaling pathways, involving molecules like plant hormones and reactive oxygen species, ultimately converging on transcription factors that modulate the activity of biosynthetic genes mdpi.com.

Given this compound's position as a C-glycosidic ellagitannin derived from a glucose core with attached galloyl and hexahydroxydiphenoyl (HHDP) units, its biosynthetic genes are expected to be under the control of a complex network of transcription factors responsive to developmental and environmental signals mdpi.commdpi.com. Research into related ellagitannins like vescalagin and castalagin, which share structural features with this compound, suggests that enzymes involved in the later stages of the pathway, such as those responsible for oxidative coupling and structural modifications, would also be subject to transcriptional control mdpi.commdpi.com.

Chemical Synthesis of Castalin and Analogues

Total Synthesis Strategies

Total synthesis strategies for C-glucosidic ellagitannins, including (+)-castalin, have been reported. researchgate.net These approaches often involve the construction of characteristic units such as the hexahydroxydiphenoyl (HHDP) and nonahydroxyterphenoyl (NHTP) groups, which are key structural features of ellagitannins. researchgate.netresearchgate.net The formation of the C-aryl glucosidic bond, a defining feature of C-glucosidic ellagitannins, is a critical step in these syntheses. One reported strategy for forming this bond in a related ellagitannin involved a biomimetic aldol-type reaction exploiting the inherent reactivity of a glucopyranosic hemiacetal precursor. researchgate.net

The construction of the HHDP bridge, particularly the less favored 4,6-O-(R)-HHDP linkage present in some ellagitannins, represents a synthetic challenge that has been tackled using chemical approaches, such as a two-step bislactonization. researchgate.net

Stereoselective Approaches in Synthesis

Given the numerous stereocenters in castalin, stereoselective synthetic approaches are crucial to ensure the correct three-dimensional structure of the final product. Stereoselective synthesis aims to control the formation of specific stereoisomers during a chemical reaction. rsc.org In the synthesis of ellagitannins, including those structurally related to this compound, atroposelective construction of units like HHDP and NHTP has been achieved using different cupric-amine complexes under specific reaction conditions. researchgate.net This highlights the importance of carefully selected catalysts and reaction parameters in controlling the stereochemistry of the coupling reactions involved in building the complex ellagitannin scaffold. researchgate.net

While specific detailed stereoselective routes solely for this compound's total synthesis are not extensively detailed in the provided snippets, the general strategies employed for related ellagitannins, involving controlled coupling and cyclization reactions, are indicative of the stereochemical control required. researchgate.netresearchgate.net

Development of Synthetic Analogues and Derivatives

The development of synthetic analogues and derivatives of natural products like this compound is a common practice in chemical research. mdpi.commdpi.com This involves modifying the core structure of the natural compound to explore changes in properties, stability, or biological activity. scripps.edu While the provided information does not detail specific synthetic analogues of this compound, the general principle involves chemical modifications of the parent structure. mdpi.commdpi.com

Research into hydrolysable tannins, including this compound, has involved studying a range of these compounds, suggesting that structural variations exist and can be explored through synthesis. preprints.orgresearchgate.netresearchgate.net The ability to synthesize analogues allows for systematic investigation of the relationship between chemical structure and properties. mdpi.com

Advanced Analytical Methodologies for Castalin Research

Quantitative Determination and Profiling in Complex Matrices

Quantitative determination and profiling of Castalin in complex matrices, such as plant extracts or biological samples, are crucial for understanding its concentration, distribution, and behavior. These matrices often contain a variety of other compounds, requiring highly selective and sensitive analytical methods.

HPLC-Diode Array Detection (DAD) and HPLC-Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) are prominent techniques for the quantitative analysis and profiling of this compound in complex samples. HPLC provides the necessary separation of this compound from co-eluting compounds within the matrix. nih.govresearchgate.netdaneshyari.com DAD allows for detection based on the compound's UV-Vis absorption spectrum, providing valuable information for identification and quantification at specific wavelengths. researchgate.netdaneshyari.comgreenpharmacy.info ESI-MS/MS offers high sensitivity and selectivity by providing molecular weight information and characteristic fragmentation patterns, enabling confident identification and accurate quantification even in trace amounts within complex matrices. nih.govresearchgate.netchemfaces.comresearchgate.net

Studies have successfully employed HPLC-DAD/ESI-MS methods for the analysis of tannins, including this compound, in samples like chestnut bark. nih.govresearchgate.netdaneshyari.com This approach allows for the separation and quantification of multiple phenolic compounds simultaneously. nih.govresearchgate.net For instance, an HPLC system utilizing a C18 column with a mobile phase gradient of water-formic acid and acetonitrile (B52724) has been used for this compound detection at a wavelength of 246 nm. greenpharmacy.info The coupling with ESI-MS/MS further enhances the ability to identify and quantify this compound within these complex mixtures. nih.govresearchgate.netchemfaces.comresearchgate.net The fragment at m/z 631 has been reported as corresponding to this compound and Vescalin (B1256471), which have similar structures but lack an esterified ellagic acid moiety. researchgate.net

The application of HPLC-DAD/ESI-MS methods has provided information regarding the composition and quality of plant-derived samples containing this compound. nih.govresearchgate.net These methods are essential for research involving the extraction, purification, and analysis of this compound from its natural sources.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, are invaluable for the comprehensive analysis of complex samples containing this compound. chromatographytoday.comresearchgate.net These techniques leverage the strengths of individual methods, such as the separation power of chromatography and the identification capabilities of spectroscopy or mass spectrometry, to provide more detailed information about the sample composition. chromatographytoday.comresearchgate.netijpsjournal.com

Beyond HPLC-ESI-MS/MS, other hyphenated techniques can be applied. For example, UPLC-Q-TOF (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry) and preparative HPLC coupled with 1D/2D-NMR (Nuclear Magnetic Resonance) analysis have been used to identify and characterize unknown compounds, including those potentially related to this compound or its transformation products, in complex matrices like aged spirits. ives-openscience.eu This multi-analytical approach allows for both precise mass measurements and detailed structural elucidation. ives-openscience.eu

The combination of different analytical methods, such as LC-MS, GC-MS, and LC-NMR, has significantly broadened the applications in the analysis of natural products and biomolecules. ijpsjournal.comajpaonline.com These techniques are particularly useful for complex mixture analysis, impurity profiling, and structural elucidation. ijpsjournal.comajpaonline.com

Spectroscopic Quantification Methods

While often used in conjunction with chromatographic separation, spectroscopic methods can also be employed for the quantification of this compound. UV-Vis spectrophotometry is a common technique for quantifying total phenolic content, although its specificity for individual compounds like this compound in complex mixtures can be limited. researchgate.netresearchgate.netoeno-one.eu However, specific UV absorption characteristics of this compound can be utilized for its quantification, particularly after chromatographic separation. greenpharmacy.info

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantification, especially in conjunction with separation techniques like HPLC or UPLC. chemfaces.comives-openscience.eusci-hub.se While less common for routine high-throughput quantification of this compound in complex matrices compared to HPLC-DAD or MS-based methods, NMR is powerful for confirming the identity and determining the purity of isolated this compound. chemfaces.comives-openscience.eusci-hub.se

Infrared (IR) spectroscopy, such as Attenuated Total Reflectance-Infrared Spectroscopy (ATR-IR), can provide information about the functional groups present in this compound and can be used for qualitative characterization of samples containing it. researchgate.net Laser-Desorption–Ionization Time-of-Flight (LDI-TOF) mass spectrometry is another spectroscopic technique that has been used to evidence the presence of this compound/Vescalin-like structures based on fragmentation patterns. researchgate.net

Microscopic and Imaging Techniques for Cellular Localization Studies

Investigating the cellular localization of this compound requires the use of microscopic and imaging techniques. While direct visualization of small molecules like this compound within cells can be challenging, approaches involving fluorescence microscopy or other imaging modalities coupled with specific labeling strategies could potentially be applied. temple.eduresearchgate.net

Techniques such as confocal fluorescence microscopy, often used to study the intracellular distribution of proteins and other molecules, could potentially be adapted for this compound research if a suitable fluorescent probe or antibody (if this compound can be targeted immunologically) is available. researchgate.net Single Molecule Localization Microscopy (SMLM), a super-resolution technique, offers enhanced structural resolution and is used to study the spatial distribution of molecules within cells, particularly in the nucleus. frontiersin.org While primarily applied to DNA and proteins, the principles of SMLM in combination with appropriate labeling could theoretically be explored for investigating the localization of this compound at a nanoscale level. frontiersin.org

However, the direct application of these techniques for this compound localization is not as widely reported as chromatographic and spectroscopic methods for its analysis. Research in this area would likely involve developing specific probes or utilizing the intrinsic properties of this compound if applicable.

Biological Activities and Mechanistic Investigations of Castalin in Vitro Studies

Antioxidant and Free Radical Scavenging Properties

Castalin has been identified as a compound contributing to the antioxidant activity of plant extracts. chemfaces.comresearchgate.netmdpi.com Studies evaluating the antioxidant capacity of extracts containing this compound have utilized various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. researchgate.netmdpi.comnih.govoup.comasianpubs.org These assays measure the ability of a compound or extract to scavenge free radicals or reduce oxidative species. Extracts containing this compound have demonstrated significant radical scavenging activity. researchgate.netmdpi.comresearchgate.netnih.gov

Molecular Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds, including tannins like this compound, is primarily attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to stabilize free radicals. nih.gov This radical scavenging ability helps to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress. researchgate.netmdpi.comresearchgate.netnih.govmdpi.com In vitro assays targeting specific radicals, such as superoxide (B77818) anion radical (O2•−), hypochlorous acid (HOCl), peroxyl radical (ROO•), and nitric oxide (NO•), have been used to demonstrate the scavenging capacity of extracts containing this compound. researchgate.netnih.govasianpubs.orgmdpi.com

Enzyme Modulatory Activities

This compound has been investigated for its ability to modulate the activity of certain enzymes, which could have implications for various physiological processes.

Alpha-Glucosidase Inhibition Studies

This compound has shown inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion. chemfaces.comresearchgate.netscience.gov Studies on fractions derived from Quercus robur wood extract, containing this compound alongside other phenolic compounds like monogalloylglucose isomer, HHDP-glucose isomer, gallic acid, vescalagin (B1683822), and grandinin, demonstrated notable alpha-glucosidase inhibition. chemfaces.comresearchgate.netscience.gov Specific fractions containing this compound exhibited significant inhibitory potential, with reported IC50 values. chemfaces.comresearchgate.netscience.gov Castalagin (B1583131), a related ellagitannin often found with this compound, was identified as a major constituent in a subfraction with enhanced alpha-glucosidase inhibitory activity. chemfaces.com

Table 1: Alpha-Glucosidase Inhibitory Activity of Quercus robur Wood Extract Fractions Containing this compound

FractionMain ConstituentsIC50 (µg/mL)
X1CComplex composition including this compound and non-phenolic constituents9.89
X2CComplex composition including this compound and non-phenolic constituents8.05
X2C SubfractionCastalagin (main constituent), also contains this compound6.15
(Data derived from search result chemfaces.com)

Investigation of SARS-CoV-2 3CL(Pro) Inhibition (Molecular Docking and In Vitro Enzymatic Assays)

Hydrolysable tannins, including this compound, have been explored as potential inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. preprints.orgresearchgate.netresearchgate.netcore.ac.ukbiorxiv.orgnih.govresearchgate.net In silico molecular docking studies have predicted that this compound can interact with the catalytic site of the SARS-CoV-2 main protease, suggesting a potential inhibitory effect. preprints.orgresearchgate.netresearchgate.net While many studies in this area have relied on computational methods to identify potential candidates, the context of these investigations often includes subsequent in vitro enzymatic assays to validate the inhibitory activity of promising compounds or extracts. preprints.orgbiorxiv.orgnih.govresearchgate.net Studies on related hydrolysable tannins and plant extracts containing these compounds have shown in vitro inhibition of SARS-CoV-2 Mpro, supporting the potential of this class of compounds. preprints.orgbiorxiv.orgnih.gov

Antimicrobial Efficacy and Mechanisms of Action

This compound, particularly as found in chestnut extracts, has demonstrated in vitro antibacterial activity, notably against Gram-positive bacteria. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

In vitro studies have evaluated the efficacy of this compound and related tannins against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. nih.govmdpi.comresearchgate.netresearchgate.net Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been determined for this compound and other tannins against S. aureus. nih.govresearchgate.net For instance, a study investigating the influence of chestnut extract components on Staphylococcus aureus growth reported MIC values for this compound. nih.gov The antibacterial mechanism against S. aureus may involve the disruption of the bacterial cell wall, potentially by modulating the arrangement of peptidoglycans. nih.govresearchgate.net The presence of the common nonahydroxytriphenoyl (NHTP) group in this compound and related compounds like Castalagin and Vescalagin is suggested to be important for their antibacterial activity. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Related Tannins Against Staphylococcus aureus

CompoundMIC Against S. aureus (µg/mL)
This compound700
Vescalagin533
Castalagin700
Vescalin (B1256471)533
(Data derived from search result nih.gov. Note: MIC values can vary depending on the specific bacterial strain and testing conditions.)
Impact on Bacterial Cell Wall Integrity

While tannins as a class of compounds are known to interact with bacterial structures and exhibit antibacterial activity, specific in vitro studies detailing the precise impact of this compound on bacterial cell wall integrity were not extensively found in the provided search results. The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is a crucial target for many antibacterial agents, and disruption of its synthesis or integrity can lead to bacterial lysis mdpi.com, sigmaaldrich.com, dzif.de. Some studies on other compounds and tannins highlight mechanisms involving damage to the cell wall, but direct evidence for this compound's specific effects on this structure requires further investigation based on the available information.

Interactions with Bacterial Membrane Proteins

Interactions with bacterial membrane proteins represent another mechanism by which certain compounds exert antibacterial effects, potentially disrupting essential functions or increasing membrane permeability mdpi.com, frontiersin.org, biorxiv.org, nih.gov. While the antibacterial activity of tannins is generally understood to involve interactions with bacterial components, including membrane proteins mdpi.com, researchgate.net, specific in vitro studies explicitly detailing this compound's interactions with bacterial membrane proteins were not prominently featured in the provided search results. Studies on other related compounds, such as the ellagitannin Pedunculagin (B3056322) (C55H40O34), have indicated binding to bacterial membrane proteins through hydrophobic interactions, which can impact protein structure and potentially disrupt functions like efflux pumps researchgate.net, researchgate.net. However, direct evidence of this compound's specific interactions with these proteins was not available in the provided sources.

Antibacterial Activity Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

This compound is recognized as a tannin possessing antibacterial activity mdpi.com, researchgate.net. While tannins have demonstrated activity against a range of bacteria, including the Gram-positive bacterium Staphylococcus aureus mdpi.com, um.si, researchgate.net, specific in vitro data demonstrating this compound's antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli were not explicitly provided in the search results. Gram-negative bacteria possess an outer membrane that can confer increased resistance to certain compounds compared to Gram-positive bacteria biomedgrid.com, mdpi.com. Although studies on other compounds or extracts have reported antibacterial effects against P. aeruginosa and E. coli scielo.org.co, cabidigitallibrary.org, frontiersin.org, biomedgrid.com, nih.gov, jppres.com, the available information does not include specific in vitro minimum inhibitory concentration (MIC) or other detailed antibacterial data for this compound against these particular Gram-negative species.

Anti-Helicobacter pylori Activity in Gastric Epithelial Cells

Research has specifically investigated the effects of this compound on Helicobacter pylori in the context of human gastric epithelial cells nih.gov, researchgate.net. These in vitro studies indicate that this compound, present in chestnut leaf extracts, contributes to the observed biological activities against H. pylori infection in gastric epithelial cells.

Inhibition of Bacterial Growth and Adhesion

In vitro studies using human gastric epithelial cells (GES-1) infected with H. pylori have shown that both chestnut leaf extract containing this compound and pure ellagitannins (including this compound and its isomer Vescalagin) were effective in reducing H. pylori growth and inhibiting bacterial adhesion to the gastric cells nih.gov, researchgate.net. These findings suggest a direct impact of this compound on the viability and colonization ability of H. pylori.

Attenuation of Inflammation via NF-κB Signaling Pathways

Beyond its direct effects on the bacterium, this compound has also demonstrated anti-inflammatory activity in the context of H. pylori infection in gastric epithelial cells. Studies using H. pylori-infected GES-1 cells revealed that chestnut leaf extract and pure ellagitannins inhibited the release of the pro-inflammatory cytokine IL-8 nih.gov, researchgate.net. Mechanistic investigations indicated that this anti-inflammatory effect was partly attributed to the attenuation of NF-κB signaling pathways nih.gov, researchgate.net. Specifically, Castalagin, an isomer found alongside this compound, was shown to downregulate genes involved in inflammatory pathways, including NF-κB nih.gov, researchgate.net. This suggests that this compound, as part of the ellagitannin mixture, plays a role in modulating the host inflammatory response triggered by H. pylori infection.

Data from H. pylori-infected GES-1 cells indicated that pure ellagitannins (Castalagin and Vescalagin) inhibited IL-8 release with an IC50 of approximately 11 µM nih.gov, researchgate.net.

In Vitro Cellular Effects on Cancer Cell Lines

Hydrolysable tannins, including this compound, have garnered interest for their potential as anticancer agents preprints.org, researchgate.net. While tannins, in general, are considered to have anticancer potential preprints.org, researchgate.net, and some studies have explored the effects of other compounds like Casticin on various cancer cell lines nih.gov, specific in vitro studies detailing the direct cellular effects of this compound on cancer cell lines were not found in the provided search results. Research involving this compound in the context of potential therapeutic applications has included in silico approaches, such as molecular docking studies against viral targets preprints.org, researchgate.net, but comprehensive in vitro data on its impact on the viability, proliferation, or other cellular processes of cancer cell lines were not available in the provided sources.

Induction of Apoptosis in Osteosarcoma Cell Lines (e.g., KHOS, U2OS)

Studies investigating the effects of this compound on osteosarcoma cells in vitro have shown promise, particularly regarding the induction of apoptosis. While detailed quantitative data specifically for this compound's effects on KHOS and U2OS cell lines were not extensively provided in the analyzed literature, research indicates that this compound has the capacity to induce apoptosis in osteosarcoma cell lines. nih.govresearchgate.net For instance, in vitro experiments comparing different formulations of this compound demonstrated that this compound nanoparticles were more efficient at inducing apoptosis in an osteosarcoma cell line compared to native this compound. nih.govresearchgate.net Osteosarcoma cell lines such as KHOS and U2OS are commonly utilized in apoptosis studies, and research on other compounds has shown their susceptibility to apoptosis induction, involving pathways relevant to cancer therapy. uni.luwikiwand.comhmdb.caresearchgate.netnih.gov

Mechanistic Pathways of Apoptosis Induction

The precise, detailed mechanistic pathways by which this compound induces apoptosis in osteosarcoma cells are not extensively elucidated in the provided search results. However, studies on apoptosis induction in osteosarcoma by various agents often involve key molecular players. The intrinsic apoptotic pathway, for example, can be activated by intracellular stimuli and typically involves the release of cytochrome C from mitochondria, leading to the formation of the apoptosome and activation of caspase-9. google.comnih.gov Downstream caspases, such as caspase-3, -6, and -7, are then activated to execute the apoptotic process. researchgate.netgoogle.comnih.gov The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is also a critical determinant in the mitochondrial apoptotic pathway, with an increased Bax/Bcl-2 ratio favoring apoptosis. researchgate.netgoogle.com While these general mechanisms are relevant to apoptosis in osteosarcoma, further specific investigations are needed to fully understand how this compound interacts with these pathways.

Structure-Activity Relationship Studies in Biological Systems

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure influence the biological activity of a compound. wikipedia.org For ellagitannins like this compound, structural features, including stereochemistry and conformation, play a significant role in their biological interactions and effects. wikipedia.orgwikiwand.com

Conformational Influences on Biological Activity

The stereochemical configuration of ellagitannins can lead to distinct conformational preferences and hydrogen bonding patterns, which in turn contribute to variations in their chemical reactivity and biological activity. wikipedia.orgwikiwand.com For example, Castalagin and Vescalagin, which are diastereomers, exhibit different physicochemical properties attributed to their stereochemical differences at the C-1 position of the glycosidic chain. wikipedia.org Studies using molecular mechanics have been employed to interpret the experimental data and correlate the conformation with the properties of these phenolic compounds. wikiwand.com this compound and Vescalin are reported to have comparable characteristics, suggesting that conformational aspects also influence their behavior. wikiwand.com The concept that conformational flexibility impacts biological activity has been explored for other natural compounds with antitumor properties, highlighting the importance of three-dimensional structure for efficacy.

Comparative Biological Efficacy of this compound and Related Ellagitannins

This compound is structurally related to other ellagitannins found in similar plant sources, such as Castalagin and Vescalagin. wikipedia.orgwikiwand.com this compound and Vescalin are described as derivatives that can be generated from the hydrolysis of Castalagin and Vescalagin, respectively. wikipedia.orgwikiwand.com Comparative studies on the antimicrobial activity of these compounds have suggested that the hydrolysis products, this compound and Vescalin, retain antimicrobial activity but may exhibit lower efficacy compared to their parent compounds, Castalagin and Vescalagin. wikipedia.orgwikiwand.com Castalagin and Vescalagin are recognized as major C-glycosidic ellagitannins and have been the subject of various biological investigations, including studies on their antioxidant, antiviral, and anti-inflammatory properties. wikipedia.org While this compound shows promise in inducing osteosarcoma cell apoptosis nih.govresearchgate.net, detailed comparative studies specifically evaluating the biological efficacy of this compound against Castalagin, Vescalagin, or other related ellagitannins in the context of osteosarcoma apoptosis were not prominently featured in the provided search results.

Future Research Directions and Translational Perspectives for Castalin

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

Understanding the complete biosynthetic pathway of Castalin is crucial for optimizing its production and potentially engineering organisms to produce it more efficiently. While the general pathway for ellagitannins involves the esterification of a glucose core with galloyl residues, followed by oxidative coupling to form hexahydroxydiphenoyl (HHDP) groups, the specific enzymatic steps and intermediates leading to the complex structure of this compound require further detailed investigation. mdpi.com Research into the enzymes involved in the formation of the unique linkages and modifications present in this compound is necessary. This could involve genetic and biochemical studies in plants known to produce this compound, such as Castanea sativa or Quercus species. Identifying the genes encoding these enzymes would open avenues for metabolic engineering to enhance this compound yield in host organisms. mdpi.comwikipedia.org

Comprehensive Molecular Target Identification and Pathway Mapping

While some studies have explored this compound's interactions with specific targets, such as its in silico interaction with the catalytic site of the COVID-19 main protease preprints.orgresearchgate.netresearchgate.net, a comprehensive understanding of its molecular targets and the cellular pathways it influences is still needed. Future research should employ advanced techniques such as proteomic profiling, affinity chromatography, and high-throughput screening to identify all direct and indirect protein targets of this compound in various biological systems. pelagobio.comnih.govbroadinstitute.orgbiocompare.com Mapping the downstream effects of these interactions on cellular signaling pathways will provide a clearer picture of how this compound exerts its biological effects. This detailed mechanistic understanding is essential for validating its potential therapeutic or functional food applications and predicting potential off-target effects. nih.gov

Development of Advanced Analytical Standards and Reference Materials

For consistent and reliable research and potential future applications of this compound, the development of advanced analytical standards and certified reference materials is paramount. Currently available information suggests the existence of this compound standards aruba.it, but ensuring their widespread availability, high purity, and comprehensive characterization is important. Future efforts should focus on developing certified reference materials with well-defined purity, concentration, and stability, traceable to international standards. cerilliant.cominorganicventures.com This would facilitate accurate quantification of this compound in various matrices (e.g., plant extracts, biological samples) and enable reproducible research across different laboratories. The development of standardized analytical methods, such as validated HPLC or LC-MS protocols, using these reference materials is also a critical future direction.

Exploration of New Biotechnological Production Methods (e.g., Cell Culture, Enzymatic Synthesis)

Traditional extraction of this compound from plant sources can be influenced by factors such as geographical location, climate, and harvesting season. wikipedia.org To ensure a sustainable and consistent supply, exploring alternative biotechnological production methods is a key future research area. Plant cell culture offers a promising avenue for producing this compound under controlled conditions, independent of environmental variables. evitria.comnih.govthermofisher.comevitria.com Research is needed to optimize cell culture conditions, select high-producing cell lines, and potentially apply metabolic engineering techniques to enhance this compound biosynthesis in vitro. escholarship.org Enzymatic synthesis, utilizing the identified enzymes from the biosynthetic pathway, could also provide a highly specific and efficient method for this compound production. wikipedia.orglibretexts.orgresearchgate.net Exploring microbial fermentation or synthetic biology approaches could further diversify production methods, potentially leading to higher yields and lower costs. susupport.com

Investigation of Novel Biological Activities Beyond Current Scope

Existing research highlights some biological activities of this compound, such as potential antiviral effects preprints.orgresearchgate.netresearchgate.net and antioxidant properties mdpi.commdpi.com. However, the full spectrum of its biological activities remains largely unexplored. Future research should investigate novel biological activities using a combination of in vitro and in vivo models. This could include exploring its potential in areas such as anti-inflammatory responses, modulation of the gut microbiome, effects on metabolic disorders, or neuroprotective properties. mdpi.comresearchgate.netoszk.hu High-throughput screening against a wide range of biological targets and pathways could reveal previously unknown activities. broadinstitute.org Such investigations are crucial for uncovering the full therapeutic or health-promoting potential of this compound and identifying new applications.

Q & A

Advanced Question

  • Structure-activity relationship (SAR) : Systematically modify functional groups (e.g., hydroxyl, methyl) and test derivatives using high-throughput screening. Correlate structural changes with bioactivity via multivariate regression .
  • Dose-response curves : Use nonlinear fitting (e.g., Hill equation) to calculate EC₅₀ values. Ensure assays include triplicate measurements and vehicle controls to minimize noise .
  • Toxicity profiling : Assess off-target effects via transcriptomics or proteomics. Compare results with databases like PubChem to identify potential risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.